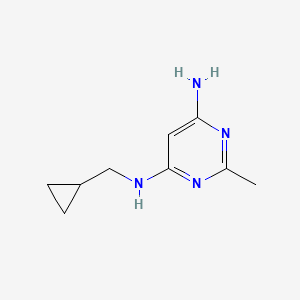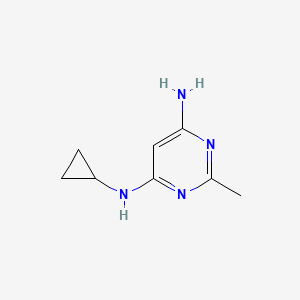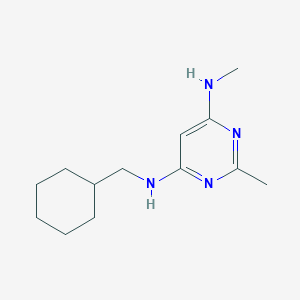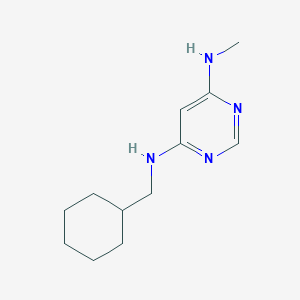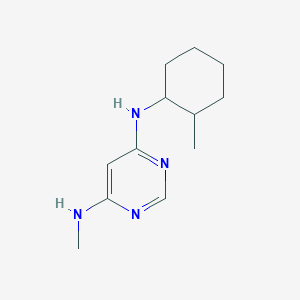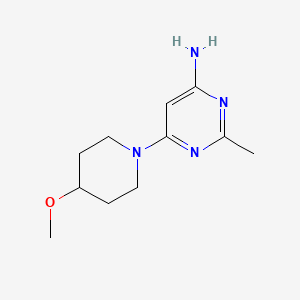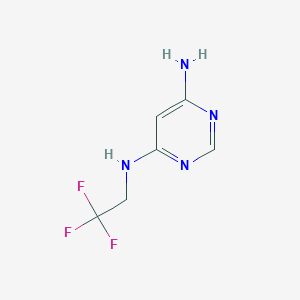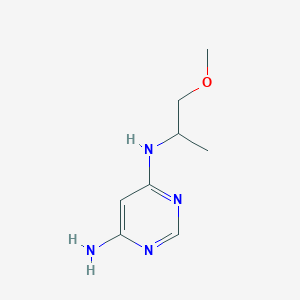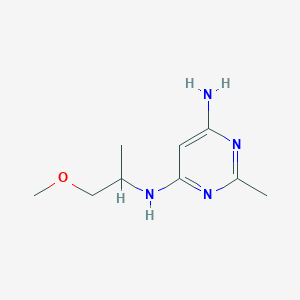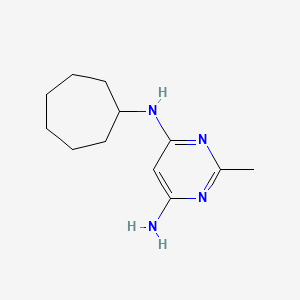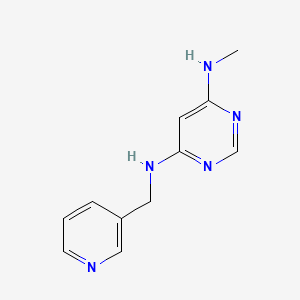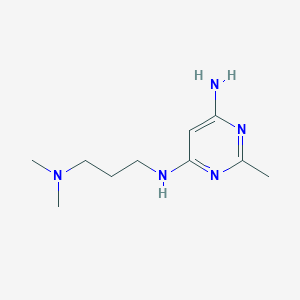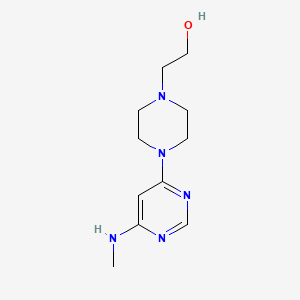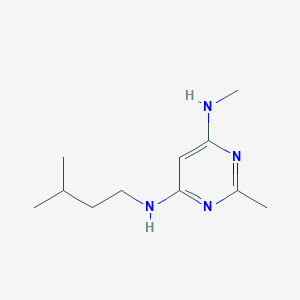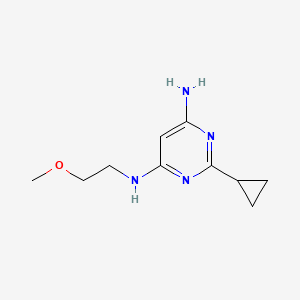
2-cyclopropyl-N4-(2-methoxyethyl)pyrimidine-4,6-diamine
説明
2-cyclopropyl-N4-(2-methoxyethyl)pyrimidine-4,6-diamine is a chemical compound with the molecular formula C10H16N4O . It is used for pharmaceutical testing and has immense potential in scientific research.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with a cyclopropyl group, a methoxyethyl group, and two amine groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C10H16N4O) and its use in pharmaceutical testing . More detailed properties are not available in the search results.科学的研究の応用
Research on Pyrimidine Derivatives
Derivatives of 2,4-diamino-6-hydroxypyrimidines have been investigated for their potential antiviral properties. Notably, certain 5-substituted 2,4-diaminopyrimidine derivatives demonstrated significant inhibitory activity against retroviruses in cell culture. For example, a 5-methyl derivative showed marked inhibition of human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity, although it was cytostatic to cell cultures. Additionally, 5-halogen-substituted derivatives displayed pronounced antiretroviral activity without measurable toxicity at specific concentrations, comparable to reference drugs adefovir and tenofovir (Hocková et al., 2003). Also, 2,4-diaminopyrimidine derivatives initially developed as antiviral agents were modified to serve as antitumor agents by altering their structure, which resulted in compounds with potent activity towards specific leukemia cells and inhibition of specific protein kinases (Kimura et al., 2006).
Novel Chemical Synthesis and Structural Insights
Synthesis of Novel Derivatives
The synthesis and X-ray study of novel purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid revealed unique structural features and potential for chemical research. These molecules displayed specific configurations and orientations, with their structures characterized by intermolecular hydrogen bonds forming distinct molecular networks (Cetina et al., 2004).
Advanced Material Development
A study on poly(pyridine-imide) acid chemosensors introduced a novel diamine containing heterocyclic pyridine and triphenylamine substituents. This material demonstrated remarkable thermal stability, mechanical strength, and unique optical properties, serving as a potential "off–on" fluorescent switcher for acids (Wang et al., 2008).
作用機序
将来の方向性
特性
IUPAC Name |
2-cyclopropyl-4-N-(2-methoxyethyl)pyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-15-5-4-12-9-6-8(11)13-10(14-9)7-2-3-7/h6-7H,2-5H2,1H3,(H3,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBYVDGTQDKQOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC(=NC(=C1)N)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


